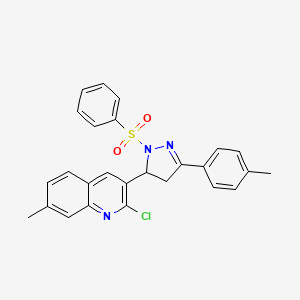

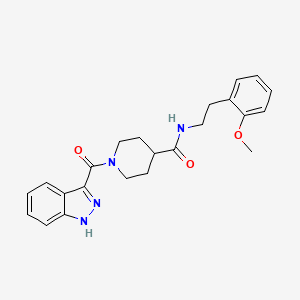

![molecular formula C6H10O B2501462 (5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane CAS No. 1255142-06-3](/img/structure/B2501462.png)

(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are part of a class of compounds known as bicyclic molecules, which have two fused rings. The “[3.1.0]” notation indicates the number of atoms in each of the three parts of the molecule separated by the fused bond.

Synthesis Analysis

Bicyclo[3.1.0]hexanes can be synthesized via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been reported to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis

The molecular structure of similar compounds, such as 6-methyl-1,5-diazabicyclo[3.1.0]hexane, has been studied using methods like gas-phase electron diffraction, quantum chemistry, and spectroscopic data .Chemical Reactions Analysis

The chemical reactions involving bicyclo[3.1.0]hexanes often involve the use of cyclopropenes and aminocyclopropanes . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Scientific Research Applications

- The synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has provided valuable building blocks for medicinal chemistry . These bicyclic scaffolds, possessing an all-carbon quaternary center, offer opportunities for designing novel drugs.

- Recent advances in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives highlight their relevance in drug discovery . These derivatives often appear in molecules with biological activity.

- Diastereomerically pure bicyclo[3.1.0]hexanes have been synthesized, enabling investigations into their conformational properties .

- Spiro-fused cycloadducts derived from bicyclo[3.1.0]hexanes have been evaluated for their effects on cell lines. Cell death detection studies provide insights into their potential therapeutic applications .

Medicinal Chemistry and Drug Design

Heterocyclic Synthesis

Conformational Restriction Studies

Cell Death Analysis

Future Directions

properties

IUPAC Name |

(1S,5R)-1-methyl-6-oxabicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-6-4-2-3-5(6)7-6/h5H,2-4H2,1H3/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDQJXIEKHMDMG-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@H]1O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

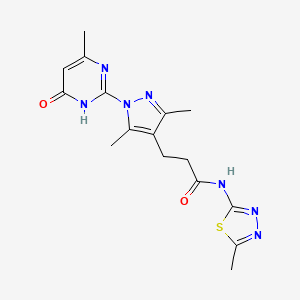

![Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2501382.png)

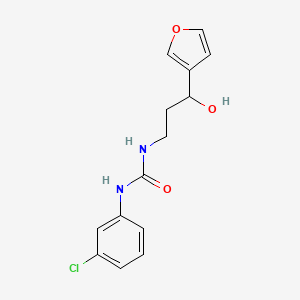

![5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide](/img/structure/B2501383.png)

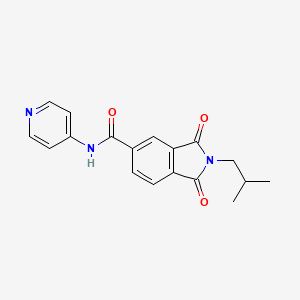

![N-[4-(Hydrazinocarbonyl)phenyl]pentanamide](/img/structure/B2501387.png)

![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B2501395.png)

![2-(Allylthio)benzo[d]thiazole](/img/structure/B2501396.png)

![8-(3-Fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2501399.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2501402.png)